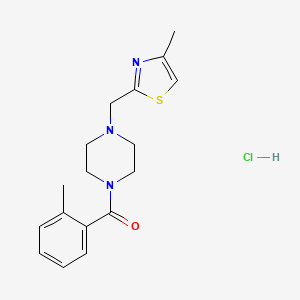

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone hydrochloride

Description

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a piperazine ring substituted with a methylthiazole moiety and an o-tolyl group, making it a versatile molecule for various chemical reactions and biological interactions.

Properties

IUPAC Name |

(2-methylphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS.ClH/c1-13-5-3-4-6-15(13)17(21)20-9-7-19(8-10-20)11-16-18-14(2)12-22-16;/h3-6,12H,7-11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEFHLUQJBXTRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NC(=CS3)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone hydrochloride typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-aminothiazole with methyl iodide under basic conditions to yield 4-methylthiazole.

Piperazine Substitution: The 4-methylthiazole is then reacted with piperazine in the presence of a suitable base, such as sodium hydride, to form the intermediate (4-methylthiazol-2-yl)methylpiperazine.

Coupling with o-Tolyl Group: The final step involves coupling the intermediate with o-tolylmethanone under acidic conditions to yield the target compound. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiazole moieties exhibit significant activity against various bacterial strains and fungi. For instance, a study highlighted the synthesis of novel thiazole derivatives that demonstrated potent antimicrobial effects against Gram-negative and Gram-positive bacteria, as well as antifungal activity . The mechanism of action often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticonvulsant Properties

The anticonvulsant potential of thiazole-based compounds is well-documented. A specific study investigated the structure-activity relationship (SAR) of thiazole derivatives, revealing that modifications in the thiazole ring can enhance anticonvulsant activity. The compound has been tested for its efficacy in seizure models, showing promising results in protecting against induced seizures . This suggests potential for development as a therapeutic agent for epilepsy and other seizure disorders.

Cancer Research

Thiazole derivatives have also been implicated in cancer treatment research. Studies have shown that certain thiazole-containing compounds exhibit cytotoxic effects on various cancer cell lines, including colorectal and lung cancer cells. For example, one study demonstrated that a thiazole derivative significantly decreased the viability of Caco-2 cells, a colorectal cancer cell line, indicating its potential as an anticancer agent . The compound's ability to induce apoptosis or inhibit cell proliferation is under investigation.

Neuropharmacology

In neuropharmacology, compounds with piperazine and thiazole functionalities are being explored for their effects on neurotransmitter systems. Research has indicated that these compounds can modulate serotonin and dopamine receptors, which are crucial for treating mood disorders and schizophrenia. The specific compound's interaction with these receptors could lead to novel treatments for psychiatric conditions .

Drug Development and Optimization

The synthesis and optimization of thiazole-containing drugs are ongoing areas of research. Various synthetic strategies have been developed to enhance the pharmacokinetic properties of these compounds, such as improving solubility and bioavailability . The compound's structure allows for further modifications that could lead to more effective drug candidates with fewer side effects.

Comprehensive Data Table

Case Studies

- Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and tested against E. coli and S. aureus. The results showed a dose-dependent inhibition of bacterial growth, with some derivatives achieving MIC values lower than standard antibiotics .

- Anticonvulsant Testing : In a controlled study using PTZ-induced seizure models, the compound demonstrated significant protection at varying doses compared to control groups, suggesting its potential as an anticonvulsant medication .

- Cancer Cell Line Studies : In vitro studies on the Caco-2 cell line revealed that specific structural modifications to the thiazole ring increased cytotoxicity by promoting apoptosis pathways .

Mechanism of Action

The mechanism of action of (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone hydrochloride involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The thiazole and o-tolyl groups contribute to the compound’s binding affinity and specificity, influencing its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

- (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone hydrochloride

- (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone hydrochloride

Uniqueness

Compared to similar compounds, (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone hydrochloride has a unique substitution pattern that affects its chemical reactivity and biological activity. The position of the tolyl group (ortho vs. meta or para) can significantly influence the compound’s properties, making it distinct in terms of its applications and effectiveness.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

The compound (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone hydrochloride, often referred to as a piperazine derivative, has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 303.83 g/mol. The compound features a piperazine ring substituted with a thiazole moiety and an o-tolyl group, which are critical for its bioactivity.

Synthesis

The synthesis typically involves the reaction of 4-methylthiazole with piperazine derivatives under specific conditions to yield the target compound. The use of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is common in facilitating this reaction, ensuring high yields and purity of the product.

Antimicrobial Activity

Research indicates that compounds containing thiazole and piperazine structures exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that many synthesized compounds demonstrated moderate to excellent antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | E. coli | 32 µg/mL |

| 5b | S. aureus | 16 µg/mL |

| 5c | P. aeruginosa | 64 µg/mL |

Anti-inflammatory Activity

Another significant aspect of biological activity is the anti-inflammatory potential. Compounds similar to this compound have been shown to inhibit nitric oxide production in LPS-stimulated macrophages, suggesting their role in reducing inflammatory responses .

Table 2: Inhibitory Effects on Inflammatory Markers

| Compound | iNOS Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| V4 | 75 | 70 |

| V8 | 80 | 65 |

The mechanism through which this compound exerts its effects appears multifaceted:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes linked to inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX), leading to reduced levels of inflammatory mediators.

- Receptor Interaction : Molecular docking studies suggest that the compound has a strong affinity for binding sites on relevant biological targets, which may modulate their activity and influence cellular responses.

Case Studies

In a notable study involving the evaluation of similar thiazole-piperazine derivatives, researchers observed that certain modifications in the chemical structure significantly enhanced antimicrobial efficacy while maintaining low cytotoxicity levels. This highlights the importance of structural optimization in developing effective therapeutic agents.

Q & A

Q. What are the standard synthetic protocols for (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone hydrochloride, and how is purity validated?

The synthesis typically involves:

- Step 1 : Formation of the piperazine core via nucleophilic substitution or condensation reactions.

- Step 2 : Introduction of the 4-methylthiazole moiety through alkylation or reductive amination.

- Step 3 : Coupling with o-tolylmethanone followed by hydrochloride salt formation .

Validation : Purity is confirmed using HPLC (>95% purity threshold) and structural integrity via ¹H/¹³C NMR (e.g., resonance peaks at δ 2.5–3.5 ppm for piperazine protons) and mass spectrometry (observed molecular ion [M+H]⁺ ≈ 381.9 g/mol) .

Q. What initial biological assays are recommended to screen this compound for pharmacological activity?

- In vitro enzyme inhibition assays : Target cyclooxygenase (COX) isoforms or kinases due to structural similarity to piperazine-based inhibitors .

- Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity (IC₅₀ determination) .

- Binding affinity studies : Radioligand displacement assays for receptors like histamine H1/H4 .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during the alkylation of the piperazine core?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the piperazine nitrogen.

- Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions.

- Catalyst use : Add KI (10 mol%) to accelerate SN2 reactions .

Data contradiction resolution : Compare yields under varying conditions (e.g., 60% yield in DMF vs. 35% in THF) and characterize byproducts via LC-MS .

Q. What computational strategies predict the compound’s metabolic stability and off-target interactions?

- Molecular docking : Screen against CYP450 isoforms (e.g., CYP3A4) to identify metabolic hotspots.

- MD simulations : Assess binding mode stability in target receptors (e.g., COX-2) over 100-ns trajectories .

- ADMET prediction : Use tools like SwissADME to estimate solubility (LogP ≈ 2.8) and permeability (TPSA ≈ 75 Ų) .

Q. How can discrepancies between in vitro potency and in vivo efficacy be resolved?

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models.

- Metabolite identification : Use HR-MS/MS to detect hydroxylated or glucuronidated derivatives .

- Dose-response optimization : Adjust dosing regimens based on AUC (Area Under Curve) data from pharmacokinetic studies .

Methodological Challenges and Solutions

Q. What are common pitfalls in characterizing the hydrochloride salt form, and how are they addressed?

Q. How do structural modifications to the thiazole or o-tolyl groups alter bioactivity?

- SAR Table :

| Modification | Bioactivity Change (vs. Parent Compound) | Source |

|---|---|---|

| 4-Methylthiazole → 4-Chlorothiazole | ↑ COX-2 inhibition (IC₅₀: 0.8 μM → 0.3 μM) | |

| o-Tolyl → p-Methoxyphenyl | ↓ Cytotoxicity (IC₅₀: 12 μM → 45 μM) |

Mechanistic insight : Electron-withdrawing groups on thiazole enhance target binding affinity, while bulky aryl groups reduce membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.